molecular formula C18H11F2NO B14201297 1-(2,5-Difluorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one CAS No. 914383-99-6

1-(2,5-Difluorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one

Cat. No.: B14201297
CAS No.: 914383-99-6
M. Wt: 295.3 g/mol
InChI Key: FDWUQRCMRGBJQD-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 2,5-difluorophenyl group and a quinolin-4-yl group connected through a prop-2-en-1-one linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-difluorobenzaldehyde and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction of the compound can lead to the formation of dihydrochalcones.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Difluorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Affecting signaling pathways: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one
  • 1-(2,5-Dichlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one
  • 1-(2,5-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one

Uniqueness

1-(2,5-Difluorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one is unique due to the presence of fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the 2,5-difluorophenyl group and the quinolin-4-yl group imparts distinct properties to the compound, making it a valuable molecule for various scientific research applications.

Properties

CAS No.

914383-99-6

Molecular Formula

C18H11F2NO

Molecular Weight

295.3 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-3-quinolin-4-ylprop-2-en-1-one

InChI

InChI=1S/C18H11F2NO/c19-13-6-7-16(20)15(11-13)18(22)8-5-12-9-10-21-17-4-2-1-3-14(12)17/h1-11H

InChI Key

FDWUQRCMRGBJQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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